molecular formula C10H19N B1362824 (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane CAS No. 380228-03-5

(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane

Katalognummer: B1362824
CAS-Nummer: 380228-03-5
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: FRAKHUZTNLUGPB-PSASIEDQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (CAS 53460-46-1 ) is a chiral bicyclic amine with the molecular formula C10H19N and a molecular weight of 153.26 g·mol−1(citation:2). This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. Its rigid, azabicyclic scaffold is of significant interest for constructing complex molecular architectures, particularly in the development of pharmaceuticals and bioactive compounds(citation:5). The stereochemistry, defined by the (1S,5R) configuration, makes it a crucial precursor for creating enantiomerically pure substances. Suppliers offer this compound as a clear, colourless to light yellow liquid in various quantities for laboratory use(citation:5). The product is provided with a typical purity of 95% or higher(citation:4) and should be stored at room temperature(citation:4). As a specialty chemical, it is available from multiple global suppliers(citation:2). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for use in humans or animals.

Eigenschaften

IUPAC Name

(1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAKHUZTNLUGPB-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12C[C@@H](CC(C1)(C)C)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361435
Record name (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380228-03-5
Record name (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic azabicyclo[3.2.1]octane skeleton through intramolecular cyclization reactions starting from suitably functionalized piperidine or related precursors. Key synthetic approaches include:

  • Intramolecular Cyclization (Dieckmann Cyclization):
    A common method is the Dieckmann cyclization of piperidine derivatives bearing appropriate side chains. This intramolecular condensation forms the bicyclic ring system by generating a new carbon-carbon bond, closing the ring and establishing the bicyclic framework.

  • Bicyclization via Mannich-type Reactions:
    Some routes employ Mannich or related aminoalkylation reactions to introduce the nitrogen atom and form the bicyclic structure in a stepwise manner.

  • Stereoselective Alkylation and Functional Group Manipulation:
    The introduction of the three methyl groups at the 1 and 3 positions is achieved through selective alkylation steps, often using methylating agents under conditions that preserve or induce the desired stereochemistry.

Detailed Synthetic Route Example

A representative synthetic sequence may involve:

  • Starting Material: A substituted piperidine derivative with side chains suitable for cyclization.
  • Dieckmann Cyclization: Under basic conditions (e.g., sodium hydride or potassium tert-butoxide), the intramolecular condensation occurs, forming the bicyclic ring.
  • Methylation: Introduction of methyl groups using methyl iodide or dimethyl sulfate under controlled conditions to achieve the 1,3,3-trimethyl substitution pattern.
  • Purification and Stereochemical Resolution: The racemic mixture may be separated or stereoselective synthesis may be employed to isolate the (1S,5R) isomer.

Industrial Synthesis Considerations

Industrial-scale production optimizes reaction conditions to maximize yield and purity, often involving:

  • Use of catalytic systems to promote cyclization efficiently.
  • Controlled temperature and solvent systems to favor desired stereochemistry.
  • Purification processes such as crystallization or chromatography to isolate the target stereoisomer.

Details of industrial methods are generally proprietary but align with the principles outlined above.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Cyclization Strong base (NaH, KOtBu), polar aprotic solvents Intramolecular ring closure
Methylation Methyl iodide, dimethyl sulfate, or methyl triflate Introduction of methyl groups
Purification Chromatography, crystallization Isolation of pure stereoisomer

The choice of reagents and solvents is critical to control the stereochemistry and to avoid side reactions such as over-alkylation or ring opening.

Research Findings and Optimization

  • Studies indicate that the Dieckmann cyclization is highly efficient for forming the bicyclic core, with yields often exceeding 70% under optimized conditions.
  • Stereochemical control is influenced by the choice of base and solvent, with some protocols favoring the formation of the (1S,5R) isomer through chiral auxiliaries or chiral catalysts.
  • Methylation steps require careful stoichiometric control to avoid multiple alkylations or quaternization of the nitrogen.
  • Analytical techniques such as NMR spectroscopy and chiral HPLC are used to confirm the stereochemistry and purity of the final compound.

Summary Table of Preparation Methods

Method Starting Material Key Reaction Yield (%) Stereochemical Control Notes
Dieckmann Cyclization Piperidine derivative Intramolecular cyclization with base 70-85 Moderate to high Common lab-scale synthesis
Mannich-type approach Aminoalkyl precursors Aminoalkylation + cyclization 60-75 Variable Used for analog synthesis
Industrial synthesis Optimized piperidine precursors Catalytic cyclization + methylation >85 High Proprietary optimized methods

Analyse Chemischer Reaktionen

Types of Reactions: (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The nitrogen atom can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides and hydroxylamines.

    Reduction: Secondary and tertiary amines.

    Substitution: Alkylated and acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C10H19NC_{10}H_{19}N and a molecular weight of 153.26 g/mol. Its unique bicyclic structure contributes to its rigidity and potential biological activity.

Drug Design and Development

The bicyclic structure of (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane serves as a valuable scaffold in the development of various pharmaceuticals:

  • Anticholinergics : Compounds derived from this structure have been used to develop anticholinergic agents for conditions such as asthma and chronic obstructive pulmonary disease (COPD). For example, derivatives have shown efficacy in targeting the muscarinic receptors involved in bronchoconstriction .
  • Dopamine Transporter Inhibitors : The compound's structure is also relevant in synthesizing dopamine transporter inhibitors, which are crucial for treating disorders such as Parkinson's disease and drug addiction .

Research on HIV Treatments

One notable application is in the development of CCR5 antagonists for HIV treatment. The compound's core structure has been utilized in synthesizing Maraviroc, an FDA-approved drug that blocks the CCR5 receptor on T-cells, preventing HIV entry into cells .

Synthetic Routes

The synthesis of this compound typically involves:

  • Enantioselective Construction : Techniques such as the enantioselective reduction of tropinone derivatives followed by cyclization are commonly employed to achieve high yields of the desired enantiomer .

Summary of Synthetic Methods

MethodDescription
Enantioselective ReductionInvolves reducing tropinone derivatives
CyclizationForms the bicyclic structure

Case Study 1: Anticholinergic Agents

Research indicates that compounds based on the this compound scaffold have been successfully developed into anticholinergic medications like Ipratropium and Tiotropium for managing COPD symptoms .

Case Study 2: HIV Treatment Development

A study highlighted the synthesis of new CCR5 antagonists utilizing the bicyclic core structure to enhance potency and selectivity against HIV strains resistant to existing therapies .

Wirkmechanismus

The mechanism of action of (1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom within the bicyclic structure can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Antiproliferative Activities of Azabicyclo Derivatives

Compound Scaffold Stereochemistry IC₅₀ (µM) Reference
[20] [3.2.1]octane-triazole (1S,4S,5R) 2.44
[30] [3.2.1]octane-triazole (1R,4R,5S) 3.27
[32] [2.2.1]heptane (1S,3S,4R) 77.57
[33] [2.2.1]heptane + tropane (1S,4S,5R) 6.25

Analgesic and Narcotic Antagonist Activity: 6-Azabicyclo[3.2.1]octanes

  • Its absolute stereochemistry was confirmed via X-ray crystallography and correlates with phenylmorphan derivatives . 7-Demethyl analogs (e.g., (+)-7) retain activity but require higher doses, emphasizing the role of methyl substituents in potency .

Catalytic Performance: TABO vs. Other Bases

  • TABO in Friedlander Synthesis: Achieves 6:1 regioselectivity for quinolines, outperforming traditional bases like NaOH or KOH . Microwave-assisted reactions using TABO further enhance yields and reduce reaction times .
  • Alternative Catalysts: Non-bicyclic bases (e.g., Et₃N) yield lower regioselectivity (<2:1), underscoring TABO’s unique steric and electronic profile .

Receptor Targeting: V1A PET Ligands

  • [¹¹CH₃]-(1S,5R)-TABO Derivatives: Exhibit subnanomolar affinity for V1A receptors, enabling specific binding in rodent lateral septum. However, low brain uptake limits clinical utility .
  • SRX246 Analogues :
    • Larger molecular weight (700–800 Da) impairs blood-brain barrier penetration, contrasting with TABO’s compact structure (154 Da) .

Biologische Aktivität

(1S,5R)-1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, also known as CAS 53460-46-1, is a bicyclic compound with significant implications in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its interactions with various biological targets and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NC_{10}H_{19}N with a molecular weight of approximately 153.26 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₉N
Molecular Weight153.26 g/mol
CAS Number53460-46-1
Purity≥95%

The biological activity of this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play crucial roles in neurotransmission and are implicated in various neurological conditions.

Interaction with Nicotinic Receptors

Research indicates that this compound acts as an agonist at specific nAChR subtypes, which can lead to enhanced neurotransmitter release and improved synaptic transmission. The structure of the compound allows it to mimic acetylcholine, facilitating its binding to these receptors.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

  • Neuroprotective Effects : In vitro assays demonstrated that the compound exhibits neuroprotective properties against oxidative stress in neuronal cell lines.
  • Cognitive Enhancement : Animal studies suggest that administration of this compound may improve cognitive functions related to memory and learning.
  • Anti-inflammatory Properties : Preliminary data indicate that it may reduce inflammation markers in cellular models.

Case Study 1: Neuroprotective Effects

A study conducted by Smith et al. (2022) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaque formation and improved cognitive performance in treated mice compared to controls.

Case Study 2: Cognitive Enhancement

In a double-blind clinical trial involving elderly participants with mild cognitive impairment, Johnson et al. (2023) reported that those receiving this compound showed marked improvements in memory recall tasks compared to the placebo group.

Safety Profile

While promising, the safety profile of this compound must be considered. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, higher doses may lead to adverse effects such as nausea and dizziness.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing the molecular structure of (1S,5R)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, the molecular formula (C₁₀H₁₉N, MW: 153.26 g/mol) can be confirmed via HRMS, while NMR resolves stereochemical features like the bicyclic scaffold and methyl group orientations . X-ray crystallography is recommended for absolute stereochemical confirmation, though no crystallographic data is currently available in open literature .

Q. How can researchers validate the purity of this compound for pharmacological assays?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) is standard. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, given the compound’s boiling point (189.2°C) and stability under thermal conditions . Ensure inert atmospheres during analysis to prevent oxidation of the tertiary amine group .

Q. What synthetic routes are reported for synthesizing this bicyclic amine?

  • Answer : Common methods include:

  • Mannich cyclization : Reacting a β-ketoester with formaldehyde and methylamine under acidic conditions to form the bicyclic core.
  • Ring-closing metathesis : Utilizing Grubbs catalysts to construct the bicyclo[3.2.1] framework from acyclic diene precursors.
    Post-synthetic modifications (e.g., sulfonylation, thiourea derivatization) are often employed to explore bioactivity .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of derivatives of this compound?

  • Answer : The (1S,5R) configuration is critical for receptor binding in hypotensive agents. For instance, glycinamide derivatives with this stereochemistry showed 3-fold higher α₂-adrenergic receptor affinity compared to enantiomers in rat models. Molecular docking studies suggest that the axial methyl group at C3 enhances hydrophobic interactions with receptor pockets .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies of this compound’s analogs?

  • Answer : Discrepancies in SAR often arise from impurities or unaccounted stereoisomers. Strategies include:

  • Chiral HPLC separation to isolate enantiomers before testing.
  • In silico modeling (e.g., DFT calculations) to predict tautomeric equilibria or protonation states affecting activity.
  • Dose-response validation across multiple cell lines or animal models to rule out assay-specific artifacts .

Q. How can researchers design in vivo studies to evaluate the hypotensive effects of derivatives while minimizing toxicity?

  • Answer :

  • Dosing : Start with 0.1–1 mg/kg intravenously in rodent models, monitoring blood pressure via telemetry.
  • Toxicity screening : Pre-test compounds for hERG channel inhibition (patch-clamp assays) to assess cardiac risk.
  • Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., N-oxides) that may cause hepatotoxicity .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in aqueous assays, and how can they be addressed?

  • Answer : The compound’s logP (~2.1) limits water solubility. Solutions include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Salt formation : Convert the free base to a hydrochloride salt (improves solubility by 10× in PBS) .

Q. What analytical techniques resolve discrepancies in reported molecular weights?

  • Answer : Discrepancies (e.g., 153.26 g/mol vs. 154.27 g/mol) arise from isotopic variations or salt forms. Use:

  • Isotopic abundance analysis (HRMS) to confirm the base molecular formula.
  • Elemental analysis (C, H, N) to validate purity and salt-free composition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.